molecular formula C19H20N4O3S B2437115 1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 373376-50-2

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

货号: B2437115
CAS 编号: 373376-50-2
分子量: 384.45
InChI 键: YHTMUAVLNQOMRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups

属性

IUPAC Name

1,3-dimethyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12(2)10-23-15-16(21(3)19(26)22(4)17(15)25)20-18(23)27-11-14(24)13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTMUAVLNQOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Bromination

Treating the 7-alkylated intermediate with N-bromosuccinimide (NBS) in CCl₄ under UV light yields the 8-bromo derivative.

Table 3: Bromination Parameters

Brominating Agent Solvent Light Source Time (h) Yield (%)
NBS CCl₄ UV (365 nm) 3 89

Thiol Coupling

The 8-bromo intermediate reacts with 2-mercaptoacetophenone in the presence of a palladium catalyst:

$$
\text{8-Bromo Intermediate} + \text{HS-CH₂-C(=O)-Ph} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$

Table 4: Coupling Reaction Conditions

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Et₃N DMF 100 75
CuI (Ulmann) K₂CO₃ DMSO 120 68

Purification and Characterization

Final purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from methanol. Structural confirmation via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.92 (s, 1H, purine-H), 5.12 (m, 1H, allyl-CH₂), 3.42 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃).
  • LC-MS : m/z 417.2 [M+H]⁺.

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents at 7- and 8-positions necessitate high-temperature coupling (≥100°C).
  • Thiol Oxidation : Reactions conducted under nitrogen minimize disulfide formation.

Scalability and Industrial Relevance

Kilogram-scale production uses continuous flow reactors for bromination and coupling steps, achieving 80% overall yield.

生物活性

1,3-Dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative with potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDetail
Molecular FormulaC15_{15}H20_{20}N4_{4}O3_{3}S
CAS Number902047-64-7
IUPAC Name1,3-Dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Antioxidant Activity

Research has shown that purine derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays demonstrated that it can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. Such properties are beneficial in preventing diseases associated with oxidative stress.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Studies indicate moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Salmonella typhiModerate

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory effects of the compound have also been investigated. In cellular models of inflammation, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity indicates its potential role in treating inflammatory diseases.

The biological activities of 1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Scavenging Reactive Oxygen Species (ROS) : Its antioxidant properties allow it to neutralize ROS effectively.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cell survival.

Case Studies

Several studies have explored the biological activity of purine derivatives similar to the compound :

  • Study on Antimicrobial Properties : A study conducted by Sanchez-Sancho et al. (2020) synthesized similar compounds and evaluated their antibacterial activities against Bacillus subtilis and Salmonella typhi, finding promising results that support further exploration into purine derivatives as antibiotics .
  • Research on Anti-inflammatory Effects : Another research paper highlighted the anti-inflammatory effects of purine derivatives in a murine model of arthritis, demonstrating significant reductions in joint swelling and inflammatory markers .

常见问题

Q. What synthetic methodologies are optimal for introducing the 8-[(2-oxo-2-phenylethyl)sulfanyl] substituent in this xanthine derivative?

The synthesis of this compound typically involves nucleophilic substitution at the 8-position of the purine core. A common approach is to react 8-bromo-1,3-dimethylxanthine derivatives with thiol-containing nucleophiles like 2-oxo-2-phenylethanethiol under basic conditions (e.g., KOH/EtOH). Elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Key analytical methods include:

  • NMR : 1H^1H and 13C^13C NMR identify substituent positions (e.g., methyl groups at 1,3-positions, sulfanyl linkage at C8). Aromatic protons from the phenyl group appear as multiplets (δ 7.2–7.5 ppm), while the 2-oxoethyl group shows a singlet near δ 4.2 ppm.
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+^+ for C20H _{20}H _{23}N4O _4O _3S calculated as 399.1435) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Begin with enzyme inhibition assays (e.g., adenosine receptor binding) due to structural similarity to theophylline derivatives. Use HEK-293 cells transfected with human adenosine receptors (A1 _1, A2A _{2A}) and measure cAMP levels via ELISA. IC50 _{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does the 2-methylprop-2-en-1-yl group at C7 influence pharmacokinetic properties?

The allyl substituent enhances lipophilicity (logP ≈ 2.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-allylated analogs show:

Substituent at C7LogPSolubility (µg/mL)Plasma Protein Binding (%)
Allyl2.412.589.3
Hexyl3.14.292.7
Molecular dynamics simulations suggest the allyl group reduces steric hindrance, favoring receptor binding .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Reproducibility : Validate results across ≥3 independent labs using standardized protocols.
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products.
  • Co-crystallization : Resolve binding modes via X-ray crystallography with target proteins (e.g., PDE4B) .

Q. How can computational modeling optimize its selectivity for adenosine A2B _{2B}2B​ receptors?

Perform docking studies (AutoDock Vina) using A2B _{2B} crystal structures (PDB: 5IU4). Focus on the sulfanyl-phenyl moiety’s interaction with Tyr271 ^{271} and Phe168 ^{168}. QSAR models trained on IC50 _{50} data from 50 analogs reveal electron-withdrawing groups at the phenyl ring enhance selectivity (R2 ^2 = 0.82) .

Q. What in vivo models are appropriate for assessing its anti-inflammatory potential?

Use a murine LPS-induced lung inflammation model:

  • Dose : 10–50 mg/kg (oral, BID for 3 days).
  • Endpoints : BAL fluid cytokine levels (IL-6, TNF-α) and neutrophil count.
  • Control : Compare to dexamethasone (1 mg/kg). A ≥40% reduction in IL-6 indicates efficacy .

Methodological Challenges

Q. How to mitigate oxidative degradation of the sulfanyl group during storage?

Degradation pathways involve sulfoxide/sulfone formation. Solutions include:

  • Lyophilization : Store as a lyophilized powder under argon.
  • Antioxidants : Add 0.1% BHT to stock solutions.
  • Stability Testing : Monitor via HPLC (retention time shifts) under accelerated conditions (40°C/75% RH) .

Q. What chromatographic techniques separate diastereomers formed during synthesis?

Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) resolves enantiomers. For diastereomers from the allyl group’s stereochemistry, use a C18 column with a water/ACN gradient (5→95% over 30 min) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。